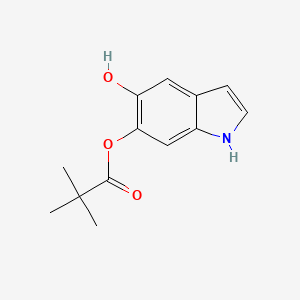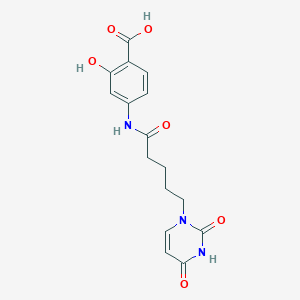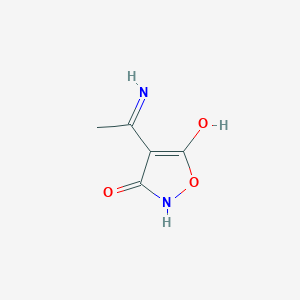![molecular formula C22H34N4O2 B12921024 [2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dihexyl- CAS No. 653575-21-4](/img/structure/B12921024.png)
[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dihexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5,N5’-DIHEXYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE: is a nitrogen-containing heterocyclic compound. It features a bipyrrole core structure with dihexyl substituents and carboxamide functional groups. Compounds with bipyrrole structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N5,N5’-DIHEXYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE typically involves the condensation of appropriate pyrrole derivatives. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N5,N5’-DIHEXYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The bipyrrole core can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted bipyrrole derivatives.
Scientific Research Applications
N5,N5’-DIHEXYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a kinase inhibitor and anticancer agent.
Industry: Utilized in the development of organic materials and polymers
Mechanism of Action
The mechanism of action of N5,N5’-DIHEXYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .
Comparison with Similar Compounds
- N,N’-Dihexyl-1H,1’H-2,2’-bipyrrole-5,5’-dicarbothioamide
- 4-Methoxy-2,2’-bipyrrole-5-carbaldehyde
- N-substituted dipyrrolo[1,2-a:2’,1’-c]pyrazine analogs
Uniqueness: N5,N5’-DIHEXYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its dihexyl substituents and carboxamide groups enhance its lipophilicity and potential for biological activity compared to other bipyrrole derivatives .
Properties
CAS No. |
653575-21-4 |
|---|---|
Molecular Formula |
C22H34N4O2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-hexyl-5-[5-(hexylcarbamoyl)-1H-pyrrol-2-yl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H34N4O2/c1-3-5-7-9-15-23-21(27)19-13-11-17(25-19)18-12-14-20(26-18)22(28)24-16-10-8-6-4-2/h11-14,25-26H,3-10,15-16H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
VOGXNPQGQOUYJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC=C(N1)C2=CC=C(N2)C(=O)NCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B12920943.png)
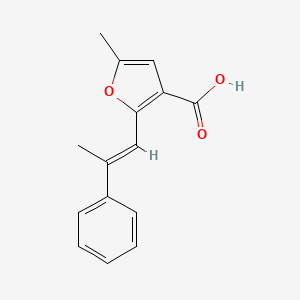
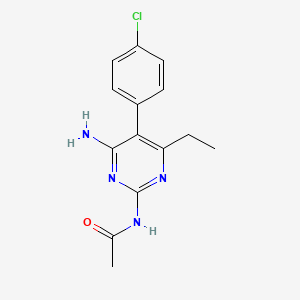
![N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine](/img/structure/B12920958.png)
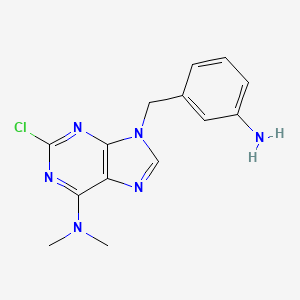
![7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920976.png)


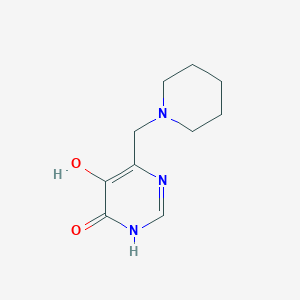
![3,5-Dichloro-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921000.png)
![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12921027.png)
